molecular formula C8H6F2O2 B1199359 3,4-Difluorophenylacetic acid CAS No. 658-93-5

3,4-Difluorophenylacetic acid

Cat. No. B1199359
CAS RN: 658-93-5
M. Wt: 172.13 g/mol
InChI Key: YCAKYFIYUHHCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-difluorophenylacetic acid and its isomers involves complex chemical processes. One approach for preparing difluorophenylacetic acid derivatives involves starting from difluoro-bromobenzene, undergoing a Grignard reaction with diethyl oxalate to yield ethyl difluorobenzoylformate, which is then subjected to hydrolysis and reduction to achieve the final product (Lin Yuan-bin, 2007).

Molecular Structure Analysis

The molecular structure of 3,4-difluorophenylacetic acid and its derivatives has been explored through various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) provide detailed insights into the compound's structure, revealing the characteristic functional groups and molecular interactions (Rahul Raju et al., 2015).

Chemical Reactions and Properties

3,4-Difluorophenylacetic acid participates in various chemical reactions, owing to the reactive nature of the fluorine atoms and the carboxylic acid functionality. It can undergo electrophilic substitution reactions, deoxyfluorination to yield acyl fluorides, and can act as a precursor for synthesizing bioactive molecules (Xiu Wang et al., 2021).

Physical Properties Analysis

The physical properties of 3,4-difluorophenylacetic acid, such as solubility, melting point, and boiling point, are crucial for its handling and application in various research domains. Chromatographic techniques have been employed to separate its isomers and analyze their properties under different conditions, providing valuable data for further applications (Lili Zhou et al., 2000).

Chemical Properties Analysis

The chemical properties of 3,4-difluorophenylacetic acid, including its reactivity, stability, and interaction with other compounds, are influenced by its molecular structure. Studies involving organotin(IV) derivatives with difluorophenylacetic acid have showcased its potential in forming bioactive compounds, demonstrating significant antibacterial and antifungal activity (M. Saeed & M. Rauf, 2010).

Scientific Research Applications

  • Chromatographic Separation : A study by Zhou et al. (2000) investigated the chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using techniques like high-performance liquid chromatography, capillary zone electrophoresis, and gas chromatography. The research aimed to elucidate separation mechanisms and develop a practical method for this purpose (Zhou et al., 2000).

  • Preparation Methods : Another study by Yuan-bin (2007) detailed the preparation of 3,5-Difluorophenylacetic acid, a similar compound, from 3,5-difluoro-bromobenzene through a series of reactions including Grignard reaction and hydrolysis. This showcases the synthetic pathways relevant to difluorophenylacetic acids (Lin Yuan-bin, 2007).

  • Analogues in Medical Applications : Research on compounds structurally similar to 3,4-Difluorophenylacetic acid, such as 5-(2,4-Difluorophenyl)salicylic acid, has shown promise in medical applications. Hannah et al. (1978) found that diflunisal, a nonacetylating salicylic acid derivative, was more effective than aspirin as an analgesic and antiinflammatory agent (Hannah et al., 1978).

  • Herbicide Toxicology : A study by Zuanazzi et al. (2020) provides a scientometric review of 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally related to 3,4-Difluorophenylacetic acid. This herbicide has been studied extensively for its toxicological effects, indicating the environmental relevance of such compounds (Natana Raquel Zuanazzi et al., 2020).

  • Biological and Chemical Applications : Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, demonstrating the use of related compounds in biological and chemical applications (Setsukinai et al., 2003).

  • Plant Science Applications : A study by Robie and Minocha (1989) on the effects of difluoromethylornithine and difluoromethylarginine in somatic embryogenesis in carrots suggests the potential role of related compounds in plant science research (Robie & Minocha, 1989).

  • Synthetic Chemistry : Weidner-Wells and Fraga-Spano (1996) described an improved method for the synthesis of 3,5-difluorosalicylic acid, emphasizing advancements in synthetic chemistry methods for difluorophenylacetic acids (Weidner-Wells & Fraga-Spano, 1996).

Safety And Hazards

3,4-Difluorophenylacetic acid is classified as an irritant . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

2-(3,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKYFIYUHHCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215985
Record name 3,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorophenylacetic acid

CAS RN

658-93-5
Record name (3,4-Difluorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluorophenylacetic acid
Reactant of Route 2
3,4-Difluorophenylacetic acid
Reactant of Route 3
Reactant of Route 3
3,4-Difluorophenylacetic acid
Reactant of Route 4
Reactant of Route 4
3,4-Difluorophenylacetic acid
Reactant of Route 5
3,4-Difluorophenylacetic acid
Reactant of Route 6
Reactant of Route 6
3,4-Difluorophenylacetic acid

Citations

For This Compound
26
Citations
L Zhou, Y Wu, BD Johnson, R Thompson… - … of Chromatography A, 2000 - Elsevier
The separation of five positional isomers from 3,4-difluorophenylacetic acid was investigated using normal- and reversed-phase high-performance liquid chromatography, capillary …
Number of citations: 18 www.sciencedirect.com
R BALTZLY, LW SHEEHAN… - The Journal of Organic …, 1961 - ACS Publications
No difficulty was anticipated in following this route except for possible lability of fluorine on aryl during the first and last steps which require strongly alkaline conditions. The necessary …
Number of citations: 9 pubs.acs.org
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com
MA Huffman, JH Smitrovich, JD Rosen… - The Journal of …, 2005 - ACS Publications
Two asymmetric syntheses of the NK 1 receptor antagonist 1-[2-(R)-{1-(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(R)-(3,4-difluorophenyl)-4-(R)-tetrahydro-2H-pyran-4-ylmethyl]-3-(R)-…
Number of citations: 32 pubs.acs.org
M Daśko, M Przybyłowska, J Rachon, M Masłyk… - European Journal of …, 2017 - Elsevier
In the present work, we report convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or …
Number of citations: 23 www.sciencedirect.com
S Demkowicz, M Daśko, W Kozak… - Chemical Biology & …, 2016 - Wiley Online Library
In the present work, we report the initial results of our study on a series of 3‐phenylcoumarin sulfamate‐based compounds containing C‐F bonds as novel inhibitors of steroid sulfatase. …
Number of citations: 18 onlinelibrary.wiley.com
RC Geivandov, V Mezhnev… - Molecular Crystals and …, 2011 - Taylor & Francis
We have designed and synthesized a new series of liquid crystalline compounds with hybridized three-ring system based on bicyclo[2.2.2]octane unit together with fluorine substituted …
Number of citations: 5 www.tandfonline.com
Viola, N Muhammad, A Noor, M Sirajuddin, M Kubicki… - Pharmaceuticals, 2023 - mdpi.com
Copper(II) complexes with a general formula [Cu 2 (3,4-F 2 C 6 H 3 CH 2 COO) 4 (L) 2 ], where L = 2-methylpyridine (1) and 3-methylpyridine (2), are reported here. The FTIR spectra of …
Number of citations: 6 www.mdpi.com
AM Pinto, V Antonucci, C Moeder… - Journal of liquid …, 2005 - Taylor & Francis
Trifluorophenylacetic acid (TFPAA) was synthesized from 2,4,5‐trifluorophenyl bromide and malonic acid starting materials as part of process development for a pharmaceutical …
Number of citations: 1 www.tandfonline.com
EL Regalado, AA Makarov, R McClain… - … of Chromatography A, 2015 - Elsevier
Abstract Evaluation of a several fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals from their corresponding desfluoro …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.